Valsartan N1-Glucuronide
CAS No.:
Cat. No.: VC0203899
Molecular Formula: C₃₀H₃₇N₅O₉
Molecular Weight: 611.64
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₀H₃₇N₅O₉ |
|---|---|
| Molecular Weight | 611.64 |
Introduction
Chemical Structure and Formation Process
Molecular Characteristics
Valsartan N1-Glucuronide results from the conjugation of valsartan with glucuronic acid. The glucuronidation process involves the addition of glucuronic acid to valsartan at the N1 position, creating a more hydrophilic compound. This chemical modification significantly alters the physicochemical properties of the parent molecule, particularly increasing its water solubility while maintaining the fundamental structural elements that characterize valsartan.
Glucuronidation Mechanism
The formation of Valsartan N1-Glucuronide occurs through a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for conjugating glucuronic acid to various substrates including drugs and xenobiotics. This enzymatic process involves the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid to valsartan, forming a glycosidic bond. The reaction significantly enhances the hydrophilicity of valsartan, making it more readily excretable by the kidneys.
Metabolic Pathway and Enzymatic Involvement
UDP-Glucuronosyltransferases in Valsartan Metabolism
The glucuronidation of valsartan to form Valsartan N1-Glucuronide is primarily mediated by specific UGT isoforms. While multiple UGT enzymes can catalyze glucuronidation reactions, UGT1A1 and UGT2B7 are commonly implicated in drug glucuronidation processes. These enzymes are predominantly expressed in the liver, which serves as the primary site for valsartan metabolism.
Factors Influencing Metabolite Formation
The formation of Valsartan N1-Glucuronide can be influenced by several factors, including genetic polymorphisms affecting UGT enzyme activity, liver function, and potential drug-drug interactions. Individual variations in these factors can lead to differences in the rate and extent of valsartan glucuronidation, potentially impacting the pharmacokinetics and therapeutic efficacy of the parent drug. For instance, genetic variants in UGT enzymes might alter the metabolic capacity, affecting the balance between the parent drug and its metabolite.
Pharmacokinetic Considerations
Elimination and Half-life
Comparative Analysis with Similar Compounds
Valsartan N1-Glucuronide vs. Other ARB Metabolites
Comparing Valsartan N1-Glucuronide with metabolites of other angiotensin II receptor blockers reveals important differences in metabolism and pharmacokinetics. For instance, losartan undergoes significant metabolism to form an active metabolite E-3174, which exhibits 10-40 times greater potency than the parent compound . This stands in contrast to Valsartan N1-Glucuronide, which primarily serves as an elimination product rather than contributing significantly to pharmacological activity.
Structural and Functional Comparisons
The table below presents a comparative analysis of Valsartan N1-Glucuronide with related angiotensin II receptor blockers and their metabolites:
This comparison highlights that while all these compounds belong to the same therapeutic class, their metabolic profiles and the functional significance of their metabolites vary considerably. Valsartan N1-Glucuronide primarily serves as an elimination product, while some other ARB metabolites (particularly losartan's E-3174) contribute significantly to pharmacological activity.
Analytical Methods for Detection and Quantification
Laboratory Techniques
The detection and quantification of Valsartan N1-Glucuronide typically involve advanced analytical techniques similar to those used for other drug metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents a commonly employed methodology for identifying and measuring glucuronide metabolites in biological samples. The specific methods would include sample preparation steps such as protein precipitation, centrifugation, and supernatant transfer before chromatographic separation and mass spectrometric detection .
Pharmacokinetic Modeling Approaches
Pharmacokinetic analysis of Valsartan N1-Glucuronide formation and elimination can be conducted using various modeling approaches. One-compartment models, as described in pharmacokinetic studies of other drugs, can be adapted to characterize the appearance and disappearance of this metabolite in plasma . Parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and clearance (CL/F) provide valuable insights into the kinetics of metabolite formation and elimination.
Clinical Significance and Research Applications
Drug-Drug Interaction Considerations
Understanding the formation and elimination of Valsartan N1-Glucuronide can help predict potential drug-drug interactions involving valsartan. Compounds that inhibit UGT enzymes might theoretically reduce the formation of this metabolite, potentially increasing plasma concentrations of the parent drug. Conversely, UGT inducers might enhance glucuronidation, potentially reducing valsartan exposure. These considerations are important for optimal therapeutic management, particularly in patients taking multiple medications.
Future Research Directions
Genetic Polymorphisms and Metabolite Formation
An important area for future research involves investigating how genetic polymorphisms in UGT enzymes affect the formation of Valsartan N1-Glucuronide. Variations in genes encoding these enzymes might contribute to inter-individual differences in valsartan metabolism, potentially explaining some of the variability observed in therapeutic responses. Pharmacogenomic studies focusing on the relationship between UGT genotypes and valsartan pharmacokinetics could provide valuable insights for optimizing treatment approaches.
Metabolite-Specific Effects
While Valsartan N1-Glucuronide is primarily considered an elimination product rather than a pharmacologically active compound, further research might explore whether it possesses any unique biological activities or contributes to specific aspects of valsartan's therapeutic profile. This exploration would enhance our understanding of the complete pharmacological profile of valsartan and its metabolites.
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